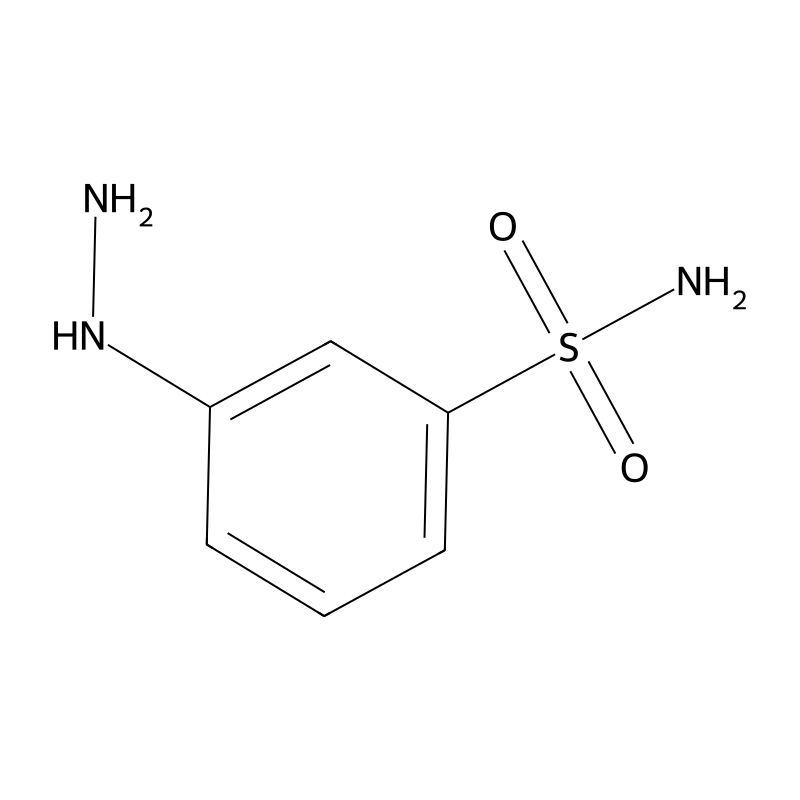

3-Hydrazinylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Activity via Carbonic Anhydrase IX Inhibition

Scientific Field: Medicinal chemistry and oncology.

Summary: Changes in gene expression lead to uncontrolled cell proliferation and tumor hypoxia. Tumor cells shift their metabolism to anaerobic glycolysis, altering pH. Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors. Inhibiting CA IX selectively can be a valuable strategy for discovering antiproliferative agents.

Methods/Experimental Procedures: The study synthesized new aryl thiazolone–benzenesulfonamides (4a–j) and evaluated their CA IX inhibitory effect. The compounds were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cell line MCF-10A.

Results/Outcomes: Compounds 4b–c, 4e, 4g–h showed significant inhibitory effects against both cancer cell lines (concentration ranges1.52–6.31 μM), with high selectivity (5.5–17.5 times) against breast cancer cells. Sulfonamides 4e, 4g, and 4h exhibited excellent enzyme inhibition against CA IX (IC5010.93–25.06 nM) and CA II (IC501.55–3.92 μM), demonstrating remarkable selectivity for CA IX over CA II.

For more details, you can refer to the original research article here .

3-Hydrazinylbenzenesulfonamide is an organic compound characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety. Its molecular formula is , and it features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The compound is recognized for its potential applications in pharmacology, especially as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.

- Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing functionalities.

- Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's reactivity and its potential as a building block in organic synthesis.

Research indicates that 3-Hydrazinylbenzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase isoforms. This inhibition has implications for cancer therapy, as carbonic anhydrases are often overexpressed in tumors. Studies have shown that derivatives of this compound can lead to reduced tumor growth and enhanced efficacy in anticancer treatments .

The synthesis of 3-Hydrazinylbenzenesulfonamide typically involves:

- Starting Materials: The process often begins with sulfanilamide or similar sulfonamides.

- Hydrazine Reaction: The sulfonamide is treated with hydrazine hydrate under acidic or basic conditions to facilitate the formation of the hydrazinyl group.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

This method allows for the efficient production of 3-Hydrazinylbenzenesulfonamide with high yields and purity.

3-Hydrazinylbenzenesulfonamide has several notable applications:

- Pharmaceutical Development: It serves as a lead compound in drug discovery for cancer treatment due to its inhibitory effects on carbonic anhydrases.

- Biochemical Research: The compound is used in studies investigating enzyme mechanisms and interactions.

- Agricultural Chemistry: Similar compounds have been explored for their herbicidal properties, indicating potential utility in crop protection .

Interaction studies have focused on the binding affinity of 3-Hydrazinylbenzenesulfonamide with various carbonic anhydrase isoforms. Molecular docking studies suggest that the compound fits well into the active site of these enzymes, leading to competitive inhibition. This property makes it a candidate for further development as an anticancer agent .

Several compounds share structural similarities with 3-Hydrazinylbenzenesulfonamide, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydrazinobenzenesulfonamide | Similar sulfonamide structure | Inhibitor of carbonic anhydrase |

| 3-Amino-4-hydrazinylbenzenesulfonamide | Contains an amino group at position 3 | Potential anticancer activity |

| 4-(2-substituted hydrazinyl)benzenesulfonamides | Varied substitutions at position 2 | Diverse biological activities |

These compounds are noteworthy for their potential therapeutic applications but differ in their specific interactions and efficacy against target enzymes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant